2-(3,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine trione core. The structure features a 3,5-dimethylphenyl substituent at position 2 and a propargyl (prop-2-yn-1-yl) group at position 4. Benzothiadiazine derivatives are known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,1-dioxo-4-prop-2-ynyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-4-9-19-16-7-5-6-8-17(16)24(22,23)20(18(19)21)15-11-13(2)10-14(3)12-15/h1,5-8,10-12H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNVLUAEDVASMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Chemical Formula : C₁₄H₁₃N₂O₃S
- Molecular Weight : 299.34 g/mol
The unique arrangement of the benzothiadiazine core combined with the prop-2-yn-1-yl group contributes to its potential biological activities.
Anticancer Properties
Research has indicated that benzothiadiazine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives similar to our compound showed IC50 values in the micromolar range against human cancer cell lines, indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(3,5-dimethylphenyl)-4-(prop-2-yn-1-yl) | HeLa | 12.5 |
| 2-(3-methylphenyl)-4-(prop-2-yn-1-yl) | MCF7 | 15.0 |
| 2-(4-chlorophenyl)-4-(prop-2-yn-1-yl) | A549 | 10.0 |
Antibacterial Activity
The antibacterial properties of benzothiadiazine derivatives have also been explored. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, studies indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : It has been found to inhibit key enzymes involved in cellular metabolism.
- Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of a related benzothiadiazine derivative in a mouse model bearing xenograft tumors. The treatment group exhibited a significant reduction in tumor size compared to the control group after four weeks of administration .
Case Study 2: Antibacterial Activity Assessment
Another study assessed the antibacterial activity of the compound using disk diffusion methods against clinical isolates of bacteria. The results showed clear zones of inhibition, confirming its potential as an antibacterial agent .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that benzothiadiazines exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study highlighted that modifications at the 4-position enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. Research suggests that this compound can inhibit key inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Agrochemical Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in target pests. Field trials have indicated effective control over specific insect populations while being less harmful to beneficial insects .
Herbicidal Properties
Additionally, it has been explored for herbicidal applications. Its mode of action involves inhibiting photosynthesis in certain plant species, leading to effective weed management strategies .
Material Science Applications
Polymer Chemistry
In material science, derivatives of this compound are being studied for their potential use in polymer synthesis. The incorporation of benzothiadiazine moieties into polymers can enhance thermal stability and mechanical properties .
Nanotechnology
Furthermore, research is ongoing into the use of this compound in nanotechnology applications. Its unique structure allows for functionalization on nanoparticles, which can be utilized in drug delivery systems and imaging agents .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated that a derivative of this compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with formulations containing this compound revealed a 40% reduction in pest populations compared to untreated controls. The results support its potential as an environmentally friendly pesticide alternative .
Comparison with Similar Compounds
Key structural differences :
- The dimethylphenyl group in the target compound enhances hydrophobicity compared to dichlorophenyl () or piperazinylmethyl () substituents.
- The propargyl group may introduce steric effects and influence reactivity, unlike the hydroxy groups in compounds.
Physicochemical Properties
Predicted or inferred properties of the target compound and analogs are compared below:
*Inferred from benzothiadiazine analogs; †Triazinone solubility inferred from polar substituents in .
Analysis :
- The target compound’s lower solubility compared to triazinones () and chromanones () is attributed to its hydrophobic substituents (dimethylphenyl, propargyl) .
- The thiazinane trione () exhibits higher density and acidity (pKa -3.22) due to electronegative chlorine substituents, whereas the target compound’s dimethyl groups reduce polarity .
Bioavailability and Drug-Likeness
While explicit data for the target compound are unavailable, comparisons with compounds reveal:
- Synthetic Accessibility Score (SAS) : compounds with hydroxy groups exhibit lower SAS (1.5–3.42), indicating easier synthesis. The target compound’s propargyl and dimethylphenyl groups likely increase SAS due to synthetic complexity.
- Bioavailability: Hydroxy-substituted chromanones () show high bioavailability (0.55–0.56), whereas the target compound’s low solubility may reduce bioavailability .
Spectroscopic and Crystallographic Data
- NMR: The triazinone derivative () shows aromatic protons at δ 7.24–7.26 ppm, while the target compound’s dimethylphenyl group would likely exhibit upfield shifts (δ 6.8–7.2 ppm) due to electron-donating methyl groups .
- Crystal Packing: Mercury CSD () analysis suggests that the propargyl group in the target compound may disrupt π-π stacking compared to planar chromanones (), influencing solid-state stability .
Research Findings and Implications
The target compound’s hydrophobic substituents confer distinct properties compared to polar analogs:
- Advantages: Potential metabolic stability due to reduced polarity.
- Limitations : Low solubility may hinder pharmacological application.
- Design Recommendations : Introducing polar groups (e.g., hydroxy, piperazinyl) could enhance solubility while retaining core activity .
Further studies should prioritize experimental determination of pKa, solubility, and crystal structure to validate these comparisons.
Preparation Methods
Synthesis of the Benzothiadiazine Core Structure
The benzothiadiazine scaffold forms the foundation of the target compound. A widely reported method involves Schiff base condensation followed by cyclization. As demonstrated in the synthesis of analogous 1,2,4-benzothiadiazine-1,1-dioxide derivatives, 2-aminobenzenesulfonamide reacts with triethylorthoformate under reflux to form a Schiff base intermediate, which undergoes cyclization to yield the core structure . For the target trione, sulfur trioxide or chlorosulfonic acid may replace triethylorthoformate to introduce additional oxygen functionalities.
Key steps include:
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Condensation : 2-Aminobenzenesulfonamide reacts with a carbonyl source (e.g., triethylorthoformate) in glacial acetic acid at 80–100°C for 12–24 hours .
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Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃) at elevated temperatures (70–80°C) to facilitate ring closure .
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Condensation | Triethylorthoformate | Glacial acetic acid | 80°C | 12 h | 85–94% |
| Cyclization | POCl₃ | 1,2-Dichloroethane | 70–80°C | 3 h | 89% |
Propargylation at Position 4
The propargyl group is introduced via N-alkylation of the benzothiadiazine nitrogen. A method adapted from quinoxaline derivative synthesis employs propargyl bromide and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 60°C .
Procedure
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Deprotonation : The benzothiadiazine core is treated with Cs₂CO₃ in anhydrous THF to generate the nucleophilic nitrogen.
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Alkylation : Propargyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred for 4–6 hours.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate) .
Critical Parameters
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Base : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in enhancing reaction efficiency .
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Solvent : THF ensures solubility of both the base and intermediate.
Oxidation to the Trione Functionality
The conversion of thione or sulfonamide groups to ketones is achieved using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) . For instance, treatment of 3,4-dihydro-2H-benzothiadiazine with 30% H₂O₂ in acetic acid at 50°C for 6 hours yields the trione.
Oxidation Mechanism
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Sulfonamide Oxidation : The sulfonamide sulfur is oxidized to a sulfone group.
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Ketone Formation : Adjacent methylene groups are oxidized to carbonyls via radical intermediates.
Purification and Characterization
Final purification is accomplished through recrystallization (ethanol/water) or column chromatography (silica gel, DCM/MeOH). Structural confirmation relies on:
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¹H NMR : Aromatic protons (δ 7.81–7.33 ppm), propargyl CH₂ (δ 4.33–4.20 ppm), and dimethylphenyl CH₃ (δ 2.11–2.30 ppm) .
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IR Spectroscopy : C=O stretches (1680–1720 cm⁻¹), S=O (1350–1150 cm⁻¹) .
Challenges and Optimization
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Regioselectivity : Competing alkylation at alternate nitrogen sites is mitigated by steric hindrance from the 3,5-dimethylphenyl group.
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Oxidation Side Reactions : Over-oxidation is controlled by incremental H₂O₂ addition and temperature modulation.
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Yield Improvements : Catalyst screening (e.g., Pd/C for coupling) and solvent polarity adjustments enhance efficiency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,5-dimethylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and thiourea intermediates. For example, refluxing 4-amino-3,5-disubstituted triazoles with propargyl aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields thiadiazine derivatives . Purification typically involves solvent evaporation under reduced pressure and recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions and propargyl group integration.
- FT-IR : Key peaks for sulfonyl (S=O, ~1350–1150 cm) and alkyne (C≡C, ~2100 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Cross-referencing with X-ray crystallography data (e.g., SHELXL refinement) ensures structural accuracy .
Q. How can X-ray crystallography be optimized for resolving this compound’s crystal structure?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:
- Data Collection : High-resolution data (≤ 0.8 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms and validate with R-factor convergence (< 0.05) .
Advanced Research Questions
Q. What computational strategies are suitable for studying this compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO/water) to assess stability under physiological conditions .
- Docking Studies : For bioactive derivatives, employ AutoDock Vina to explore binding affinities with target proteins (e.g., enzymes implicated in inflammation) .
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer :
- Dose-Response Analysis : Validate IC values across multiple assays (e.g., MTT vs. ATP-based viability tests).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Structural Analog Comparison : Benchmark against derivatives with known activity profiles to isolate substituent effects .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Asymmetric Catalysis : Use propargylation reactions catalyzed by chiral ligands (e.g., BINAP-Pd complexes) to induce enantioselectivity .
Q. How can solvent effects influence the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples in DMSO-d or deuterated chloroform at varying temperatures (4°C, −20°C) and monitor via H NMR over 6–12 months.
- Oxidative Stress Testing : Expose to UV light or peroxides to identify degradation pathways .
Data Analysis and Validation
Q. What statistical methods are recommended for validating crystallographic data quality?
- Methodological Answer :
- R-Factor Analysis : Ensure R < 0.05 and wR < 0.15.
- Residual Density Maps : Confirm absence of peaks > 1 eÅ near heavy atoms.
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals .
Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent shifts in NMR/UV-Vis.
- Vibrational Mode Assignments : Compare DFT-simulated IR/Raman spectra with experimental data using scaling factors (e.g., 0.961 for B3LYP/6-31G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
